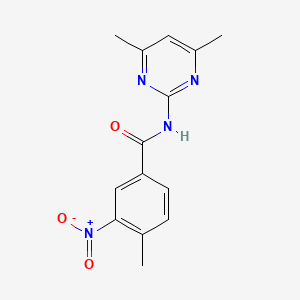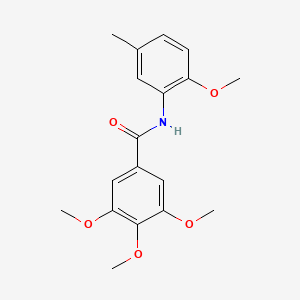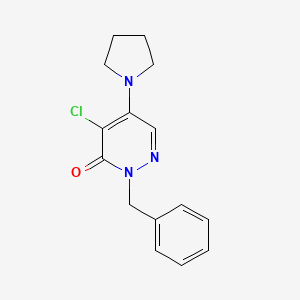![molecular formula C12H9ClN2S B5765730 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)
6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (abbreviated as 2-MeIQCl) is a heterocyclic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. It is a potent mutagenic and carcinogenic compound that is formed during the cooking of meat and fish at high temperatures. The compound has been found to induce tumors in various organs of laboratory animals, including the liver, colon, and kidney. Despite its harmful effects, 2-MeIQCl has been widely used in scientific research to study the mechanisms of mutagenesis and carcinogenesis.
作用機序
The mechanism of action of 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves the formation of adducts with DNA bases, primarily guanine. The adducts can cause distortions in the DNA helix, leading to structural changes and instability. The damaged DNA can then undergo replication, leading to mutations in the DNA sequence. The mutations can result in the activation of oncogenes or the inactivation of tumor suppressor genes, leading to the development of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its mutagenic and carcinogenic properties. The compound has been found to induce tumors in various organs of laboratory animals, including the liver, colon, and kidney. The compound can also cause DNA damage and mutations in human cells, which can lead to the development of cancer. Additionally, this compound has been found to induce oxidative stress and inflammation, which can contribute to the development of cancer.
実験室実験の利点と制限
The advantages of using 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole in laboratory experiments include its potency as a mutagen and carcinogen, which allows for the study of the mechanisms of mutagenesis and carcinogenesis. The compound can be used in various in vitro and in vivo assays to study the effects of mutagens and carcinogens on DNA damage and repair, as well as the development of cancer. However, the use of this compound in laboratory experiments is limited by its toxicity and carcinogenicity. The compound must be handled with care, and appropriate safety measures must be taken to avoid exposure to the compound.
将来の方向性
Future research on 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole should focus on the development of strategies to mitigate its harmful effects. This could include the development of inhibitors of the compound's mutagenic and carcinogenic properties, as well as the identification of biomarkers for the early detection of exposure to the compound. Additionally, research could focus on the identification of alternative cooking methods that reduce the formation of this compound in meat and fish. Finally, research could focus on the development of alternative models for studying the mechanisms of mutagenesis and carcinogenesis, which do not rely on the use of harmful compounds such as this compound.
合成法
The synthesis of 6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves the reaction of 2-aminothiazole with 2-chloroaniline in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate imidazolium salt, which undergoes cyclization to form the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been extensively used in scientific research to study the mechanisms of mutagenesis and carcinogenesis. The compound is a potent mutagen that can induce DNA damage through the formation of adducts with DNA bases. The formation of these adducts can lead to mutations in the DNA sequence, which can result in the development of cancer. This compound has been used in various in vitro and in vivo assays to study the mutagenic and carcinogenic effects of the compound.
特性
IUPAC Name |
6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGWRBCZQNVCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)

![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)



![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)



![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)
